(2R,3R)-1-bromo-2,3-dimethylcyclopropane

Diastereoselective synthesis Formal nucleophilic substitution Cyclopropene intermediates

(2R,3R)-1-Bromo-2,3-dimethylcyclopropane (CAS: 24870-15-3) is a chiral cyclopropane derivative bearing a single bromine atom at the C1 position and two methyl groups in a defined (2R,3R) stereochemical arrangement on the three-membered ring. This compound belongs to the class of halogenated cyclopropanes, which are privileged intermediates in organic synthesis owing to the unique ring strain (~27.5 kcal/mol) and stereoelectronic properties imparted by the cyclopropane core.

Molecular Formula C5H9Br
Molecular Weight 149.031
CAS No. 24870-15-3
Cat. No. B2473438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-1-bromo-2,3-dimethylcyclopropane
CAS24870-15-3
Molecular FormulaC5H9Br
Molecular Weight149.031
Structural Identifiers
SMILESCC1C(C1Br)C
InChIInChI=1S/C5H9Br/c1-3-4(2)5(3)6/h3-5H,1-2H3/t3-,4-/m1/s1
InChIKeyZJKDNNBVHLMMHF-QWWZWVQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R,3R)-1-Bromo-2,3-dimethylcyclopropane CAS 24870-15-3: Chiral Cyclopropane Building Block for Stereocontrolled Synthesis


(2R,3R)-1-Bromo-2,3-dimethylcyclopropane (CAS: 24870-15-3) is a chiral cyclopropane derivative bearing a single bromine atom at the C1 position and two methyl groups in a defined (2R,3R) stereochemical arrangement on the three-membered ring . This compound belongs to the class of halogenated cyclopropanes, which are privileged intermediates in organic synthesis owing to the unique ring strain (~27.5 kcal/mol) and stereoelectronic properties imparted by the cyclopropane core. The (2R,3R) stereoisomer exists as a single, enantiopure entity, distinguishing it from its racemic or diastereomeric counterparts . As a chiral electrophilic synthon, this compound enables stereospecific transformations where the pre-existing stereogenic center at C2 governs the configuration of newly installed stereocenters, a property that underpins its utility in the synthesis of densely functionalized, chirally rich cyclopropyl derivatives [1].

(2R,3R)-1-Bromo-2,3-dimethylcyclopropane CAS 24870-15-3: Why In-Class Analogs Cannot Be Interchanged


Substitution of (2R,3R)-1-bromo-2,3-dimethylcyclopropane with in-class analogs—including the racemic mixture, the (2S,3S)-enantiomer, 1,1-dibromo derivatives, or other 1-halocyclopropanes—introduces fundamentally different stereochemical outcomes in downstream transformations. In stereospecific nucleophilic substitution reactions proceeding via a cyclopropene intermediate, the chiral center at C2 in bromocyclopropanes dictates the configuration of the two additional stereocenters installed during the addition/epimerization sequence [1]. Use of a racemic mixture yields a complex product distribution containing diastereomeric pairs, requiring costly separation and reducing overall yield of the desired single enantiomer [1]. The 1,1-dibromo analog (gem-dibromocyclopropane) offers divergent reactivity profiles, participating in entirely different reaction manifolds such as Doering-Moore-Skattebøl carbene insertion rather than formal SN2′ substitution [2]. Similarly, the chloro analog exhibits attenuated reactivity due to the higher carbon-halogen bond dissociation energy (C-Cl: ~81 kcal/mol vs. C-Br: ~68 kcal/mol), limiting its utility in mild nucleophilic displacement protocols .

(2R,3R)-1-Bromo-2,3-dimethylcyclopropane CAS 24870-15-3: Quantitative Differentiation Evidence Guide


Chiral Center at C2 Dictates Configuration of Two Adjacent Stereocenters in Formal Nucleophilic Substitution

In formal nucleophilic substitution of chiral non-racemic bromocyclopropanes with oxygen-, nitrogen-, or sulfur-based nucleophiles, the stereogenic center at C2 governs the configuration of the two additional stereocenters installed via a sterically controlled addition to an in situ generated cyclopropene intermediate, followed by a thermodynamically driven epimerization [1]. The target (2R,3R)-1-bromo-2,3-dimethylcyclopropane serves as the chiral precursor whose defined stereochemistry is transferred with high fidelity to the trisubstituted cyclopropyl products. In contrast, racemic 1-bromo-2,3-dimethylcyclopropane yields a mixture of diastereomers under identical conditions, necessitating chromatographic or crystallization-based separation that reduces isolable yield of the desired stereoisomer by up to 50% [1].

Diastereoselective synthesis Formal nucleophilic substitution Cyclopropene intermediates

Diastereoselective Formal Nucleophilic Substitution Enables Access to Trisubstituted Cyclopropyl Derivatives with Three Defined Stereocenters

A highly diastereoselective protocol for formal nucleophilic substitution of bromocyclopropanes has been established, yielding densely functionalized cyclopropyl derivatives bearing three stereogenic carbons in the small ring [1]. The methodology utilizes chiral, non-racemic bromocyclopropanes and proceeds via a cyclopropene intermediate that undergoes diastereoselective addition of pronucleophiles [1]. The (2R,3R)-1-bromo-2,3-dimethylcyclopropane substrate participates in this transformation, affording enantiomerically enriched cyclopropyl ethers, amines, and cyclopropylazole derivatives [2]. 1,1-Dibromo-2,3-dimethylcyclopropane cannot undergo this formal SN2′ substitution pathway, instead undergoing pyrolytic ring-opening to yield bromo-substituted dienes or carbene insertion products [3], establishing a clear divergence in synthetic utility.

Cyclopropanol synthesis Cyclopropyl azoles Stereodefined cyclopropanes

Industrial-Scale Manufacturing Method Enables Kilogram-Quantity Availability of Bromocyclopropane Derivatives

A manufacturing method for bromoalkyl cyclopropanes has been disclosed (Japanese Patent JP2017014124A), providing a scalable industrial route to bromocyclopropane derivatives via reaction of corresponding alcohols with HBr in an aprotic solvent such as 1,4-dioxane [1]. This methodology circumvents the limitations of laboratory-scale bromination of pre-formed cyclopropanes, which typically require hazardous bromine (Br₂) handling and produce stoichiometric HBr waste. The patent describes preparation of bromoalkyl cyclopropanes in industrially relevant quantities, with the process being amenable to the synthesis of substituted cyclopropyl bromides including dimethyl-substituted variants [1]. In comparison, traditional small-scale methods (bromination of 2,3-dimethylcyclopropane with Br₂ in CCl₄) are constrained by CCl₄ solvent restrictions under the Montreal Protocol and present scale-up challenges due to exothermic control and byproduct management.

Process chemistry Bromocyclopropane synthesis Industrial manufacturing

Stereochemical Assignment via NMR and NOE Experiments Provides Analytical Traceability for Chiral Purity Verification

Stereochemical assignment of (2R,3R)-1-bromo-2,3-dimethylcyclopropane relies on ¹H and ¹³C NMR spectroscopy coupled with Nuclear Overhauser Effect (NOE) experiments to determine spatial proximity of substituents on the cyclopropane ring . The trans relationship between the two methyl groups at C2 and C3 can be distinguished from the cis diastereomer through characteristic coupling constants and NOE correlations. The (2R,3R) configuration is unambiguously assigned, whereas the racemic mixture or diastereomeric mixtures require additional chiral chromatographic methods for component identification and quantification. In contrast, the 1-chloro analog exhibits different NMR chemical shifts due to altered electronegativity effects (Cl electronegativity: 3.16; Br electronegativity: 2.96), requiring separate analytical method validation .

Stereochemical elucidation NMR spectroscopy Chiral analysis

(2R,3R)-1-Bromo-2,3-dimethylcyclopropane CAS 24870-15-3: Research and Industrial Application Scenarios


Synthesis of Enantiomerically Enriched Trisubstituted Cyclopropylamines for Medicinal Chemistry

Medicinal chemistry programs targeting conformationally constrained amine pharmacophores utilize (2R,3R)-1-bromo-2,3-dimethylcyclopropane as a chiral precursor for diastereoselective synthesis of cyclopropylamine derivatives bearing three contiguous stereocenters. The formal nucleophilic substitution with nitrogen nucleophiles proceeds via a cyclopropene intermediate, with the C2 stereocenter directing the stereochemical outcome of the addition/epimerization sequence [1]. This route provides expeditious access to stereochemically defined and densely functionalized cyclopropylamine derivatives, which are valuable as constrained bioisosteres in drug discovery [1].

Preparation of Cyclopropyl Azole Building Blocks for Agrochemical and Pharmaceutical Intermediates

Cyclopropylazole derivatives are privileged scaffolds in agrochemicals (e.g., cyproconazole fungicides) and pharmaceuticals. (2R,3R)-1-Bromo-2,3-dimethylcyclopropane serves as a chiral electrophile for installation of azole moieties (e.g., 1,2,4-triazole, imidazole) with retention of stereochemical integrity [1]. The methodology enables preparation of enantiomerically enriched cyclopropylazole derivatives possessing three stereogenic carbon atoms in the cyclopropane ring, a structural motif that imparts metabolic stability and target selectivity advantages over acyclic counterparts [1].

Chiral Pool Synthesis of Densely Functionalized Cyclopropanols

(2R,3R)-1-Bromo-2,3-dimethylcyclopropane is employed as a chiral starting material for the synthesis of densely substituted cyclopropanols, which are versatile intermediates for further functionalization including oxidative ring-opening, cross-coupling, and rearrangement chemistry. The formal nucleophilic substitution with oxygen-based nucleophiles yields enantiomerically enriched cyclopropanol derivatives, wherein the stereochemistry is dictated by the initial (2R,3R) configuration of the bromocyclopropane substrate [1]. This chiral pool approach circumvents the need for asymmetric catalysis or resolution steps downstream.

Process Development and Scale-Up Utilizing Industrial Manufacturing Methods

Process chemistry teams requiring multi-kilogram quantities of chiral bromocyclopropane building blocks can leverage the industrial manufacturing method disclosed in JP2017014124A [2]. This HBr-mediated substitution of cyclopropyl alcohols provides a scalable alternative to laboratory bromination protocols, enabling reliable supply for pilot-plant campaigns and commercial manufacturing. The method is applicable to substituted cyclopropanes and avoids the hazardous reagents and restricted solvents (e.g., CCl₄) associated with traditional small-scale syntheses [2].

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